Nam napthylaminoalanine
Description
Nam napthylaminoalanine (CID56110) is a naphthalene-substituted alanine derivative, structurally characterized by a naphthyl group attached to the alanine backbone.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(2S)-2-amino-3-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C13H14N2O/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H2,15,16)/t12-/m0/s1 |
InChI Key |
DGFMSNJYBBNHCX-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of NAM NAPTHYLAMINOALANINE typically involves the reaction of naphthylamine with alanine under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
NAM NAPTHYLAMINOALANINE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NAM NAPTHYLAMINOALANINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Mechanism of Action
The mechanism of action of NAM NAPTHYLAMINOALANINE involves its interaction with specific molecular targets and pathways within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
1-Naphthylamine and 2-Naphthylamine
1-Naphthylamine (CAS 134-32-7) and 2-naphthylamine (CAS 91-59-8) are positional isomers differing in the amino group’s attachment site on the naphthalene ring. Both are aromatic amines but exhibit distinct properties:
- 1-Naphthylamine : Used historically in dye synthesis and chemical intermediates. It is slightly soluble in water and less toxic compared to its isomer .
- 2-Naphthylamine: A known carcinogen, banned in industrial applications due to its association with bladder cancer. It is insoluble in water and highly reactive .
Its alanine backbone may also improve solubility compared to pure naphthylamines.
3-(2-Naphthyl)-L-Alanine Hydrochloride
This compound (Synonyms: L-2-Naphthylalanine hydrochloride) features a 2-naphthyl group attached to L-alanine’s side chain, with a hydrochloride salt enhancing solubility. It is used in peptide synthesis to introduce hydrophobic interactions in drug design .
Key Differences :
- Solubility: The hydrochloride form of 3-(2-naphthyl)-L-alanine ensures water solubility, whereas Nam napthylaminoalanine’s solubility profile is unspecified but likely influenced by its unmodified amino acid structure.
- Applications: Both compounds may serve as building blocks in bioactive peptides, but this compound’s DrugBank listing suggests broader pharmacological exploration .
N-Methylalanine
N-Methylalanine (CAS 3913-67-5) is an alanine derivative with a methyl group replacing the amino hydrogen. It is used in biochemical studies to modulate peptide stability and metabolic resistance .
Contrast with this compound:
- Structural Complexity: this compound’s naphthyl group introduces significant hydrophobicity and steric bulk, unlike the compact methyl group in N-methylalanine.
- Functional Potential: The naphthyl moiety may enable π-π stacking in drug-receptor interactions, a feature absent in N-methylalanine.
Comparative Data Table
Q & A
Q. How can contradictory data on this compound’s solubility in polar solvents be resolved?
- Methodological Answer: Systematic solubility studies under controlled conditions (temperature, ionic strength) using UV-Vis spectroscopy or gravimetric analysis. Contradictions often arise from impurities or solvent batch variability; statistical tools (e.g., ANOVA) identify significant outliers, followed by meta-analysis of published datasets .
Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?
- Methodological Answer: Formulation approaches include prodrug design (e.g., esterification of the carboxylic acid) or nanoparticle encapsulation. Bioavailability is assessed in vivo via LC-MS/MS quantification in plasma, with compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption rates .
Methodological Frameworks for Data Analysis
Q. How should researchers design experiments to statistically distinguish signal from noise in this compound bioactivity assays?
- Methodological Answer: Use factorial design (e.g., 2<sup>k</sup> designs) to test multiple variables (e.g., concentration, pH). Include positive/negative controls and triplicate measurements. Data analysis employs t-tests or ANOVA with post-hoc corrections (e.g., Bonferroni) to control Type I errors .
Q. What criteria determine the validity of novel analytical methods for quantifying this compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
